

# 2,4,4-Trimethyl-2-pentanol CAS number lookup

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,4,4-Trimethyl-2-pentanol

Cat. No.: B108734

[Get Quote](#)

## Technical Guide: 2,4,4-Trimethyl-2-pentanol

CAS Number: 690-37-9

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of **2,4,4-trimethyl-2-pentanol**. The information is intended to support laboratory research and development activities.

## Chemical Identity and Physical Properties

**2,4,4-Trimethyl-2-pentanol**, also known as 2-hydroxy-2,4,4-trimethylpentane, is a tertiary octyl alcohol.[1][2][3][4] Its structure consists of a pentane backbone with methyl groups at positions 2 and 4 (two groups) and a hydroxyl group at position 2.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	690-37-9[1][3][5][6][7]
Molecular Formula	C <sub>8</sub> H <sub>18</sub> O[1][3][4][5][8]
Molecular Weight	130.23 g/mol [3][4][5][8]
IUPAC Name	2,4,4-trimethylpentan-2-ol[3]
Synonyms	2-Hydroxy-2,4,4-trimethylpentane[1][2][3]
InChI Key	BSYJHYLAMMJNRC-UHFFFAOYSA-N[3][5]

Table 2: Physical and Chemical Properties

Property	Value
Physical State	Colorless to almost colorless liquid[1][2][9]
Boiling Point	144 °C (417.15 K)[5][10]
Melting Point	-20 °C[10]
Density	0.82 g/mL (at 20°C)[1][10]
Refractive Index	1.426 - 1.430 (at 20°C)[1][10]
Flash Point	46 °C[1]
pKa (Predicted)	15.31 ± 0.29[9][10]
Purity (Commercial)	>95.0% (by GC)[1][2]

## Safety and Handling

**2,4,4-Trimethyl-2-pentanol** is classified as a flammable liquid and vapor.[1][2][7][8] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses). Work should be conducted in a well-ventilated area or fume hood, away from open flames and ignition sources.[7]

Table 3: GHS Hazard Information

Hazard Statement	Precautionary Statements
H226: Flammable liquid and vapour[1][7][8]	P210: Keep away from heat, sparks, open flames.[1][7][9]
P233: Keep container tightly closed.[1][7][9]	
P240: Ground/bond container and receiving equipment.[1][7][9]	
P280: Wear protective gloves/eye protection.[7]	
P403+P235: Store in a well-ventilated place. Keep cool.[1][2]	

## Experimental Protocols

### Synthesis via Grignard Reaction

A common and reliable method for synthesizing tertiary alcohols is the Grignard reaction. This protocol outlines the synthesis of **2,4,4-trimethyl-2-pentanol** from the reaction of pinacolone (3,3-dimethyl-2-butanone) with methylmagnesium bromide.

Materials:

- Magnesium turnings
- Iodine crystal (as initiator)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Methyl iodide or methyl bromide
- Pinacolone (3,3-dimethyl-2-butanone)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Equipment:

- Three-neck round-bottom flask, flame-dried
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Inert gas supply (Nitrogen or Argon)

Procedure:

- Grignard Reagent Preparation:
  - Place magnesium turnings in the flame-dried three-neck flask under an inert atmosphere.
  - Add a small crystal of iodine.
  - Prepare a solution of methyl iodide in anhydrous ether in the dropping funnel.
  - Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
  - Slowly add the remaining methyl iodide solution to maintain a gentle reflux.
  - After the addition is complete, stir the mixture until the magnesium is consumed. The resulting grey solution is methylmagnesium iodide.
- Reaction with Ketone:
  - Dissolve pinacolone in anhydrous ether in a separate flask.
  - Cool the Grignard reagent solution in an ice bath.
  - Slowly add the pinacolone solution to the stirred Grignard reagent via a dropping funnel.
  - After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

- Workup and Purification:
  - Cool the reaction mixture in an ice bath.
  - Slowly and carefully quench the reaction by adding saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
  - Transfer the mixture to a separatory funnel. Separate the organic layer.
  - Extract the aqueous layer with two portions of diethyl ether.
  - Combine all organic layers and wash with brine.
  - Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and remove the solvent by rotary evaporation.
  - The crude product can be purified by simple distillation to yield pure **2,4,4-trimethyl-2-pentanol**.

## Purity Analysis by Gas Chromatography (GC)

The purity of the synthesized product should be assessed using gas chromatography, as this is the standard method reported for commercial products.<sup>[1][2]</sup>

Typical GC Parameters:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
- Carrier Gas: Helium or Hydrogen.
- Injector Temperature: 250 °C.
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
- Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Procedure: Dissolve a small sample of the final product in a suitable solvent (e.g., dichloromethane or ether) and inject it into the GC. The purity is determined by the relative peak area of the product.

## Qualitative Identification

Simple chemical tests can confirm the identity of the product as a tertiary alcohol.

- **Lucas Test:** Add Lucas reagent (concentrated HCl and  $\text{ZnCl}_2$ ) to a small sample. Tertiary alcohols react rapidly to form an insoluble alkyl chloride, resulting in immediate cloudiness or a separate layer.
- **Oxidation Test:** Add an oxidizing agent such as acidified potassium dichromate solution. As a tertiary alcohol, **2,4,4-trimethyl-2-pentanol** should not be readily oxidized, and therefore no color change (from orange to green) should be observed under mild conditions.

## Spectral Data

Spectroscopic analysis is essential for structural confirmation.

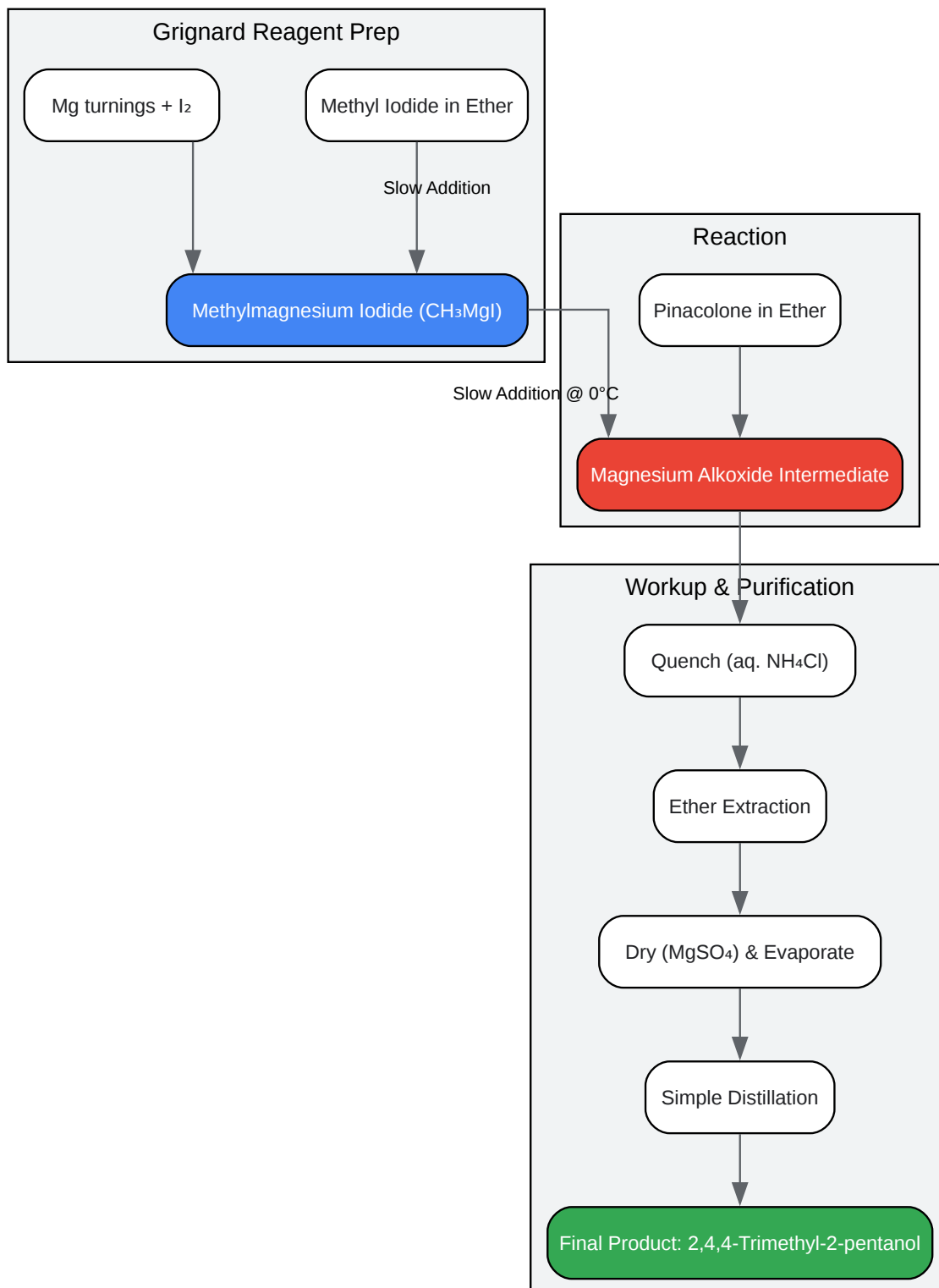
- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group, a singlet for the two methylene protons, a singlet for the six protons of the two methyl groups attached to the carbinol carbon, and a singlet for the hydroxyl proton.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments within the molecule.
- FTIR: The infrared spectrum will be characterized by a strong, broad absorption band in the region of  $3200\text{--}3600\text{ cm}^{-1}$  corresponding to the O-H stretching of the alcohol, and strong C-H stretching bands around  $2850\text{--}3000\text{ cm}^{-1}$ .
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (if visible) and characteristic fragmentation patterns for a tertiary alcohol, often involving the loss of water and alkyl groups.

## Visualized Workflows and Relationships

### Synthesis Workflow

The following diagram illustrates the key steps in the proposed Grignard synthesis of **2,4,4-trimethyl-2-pentanol**.

Figure 1. Grignard Synthesis Workflow

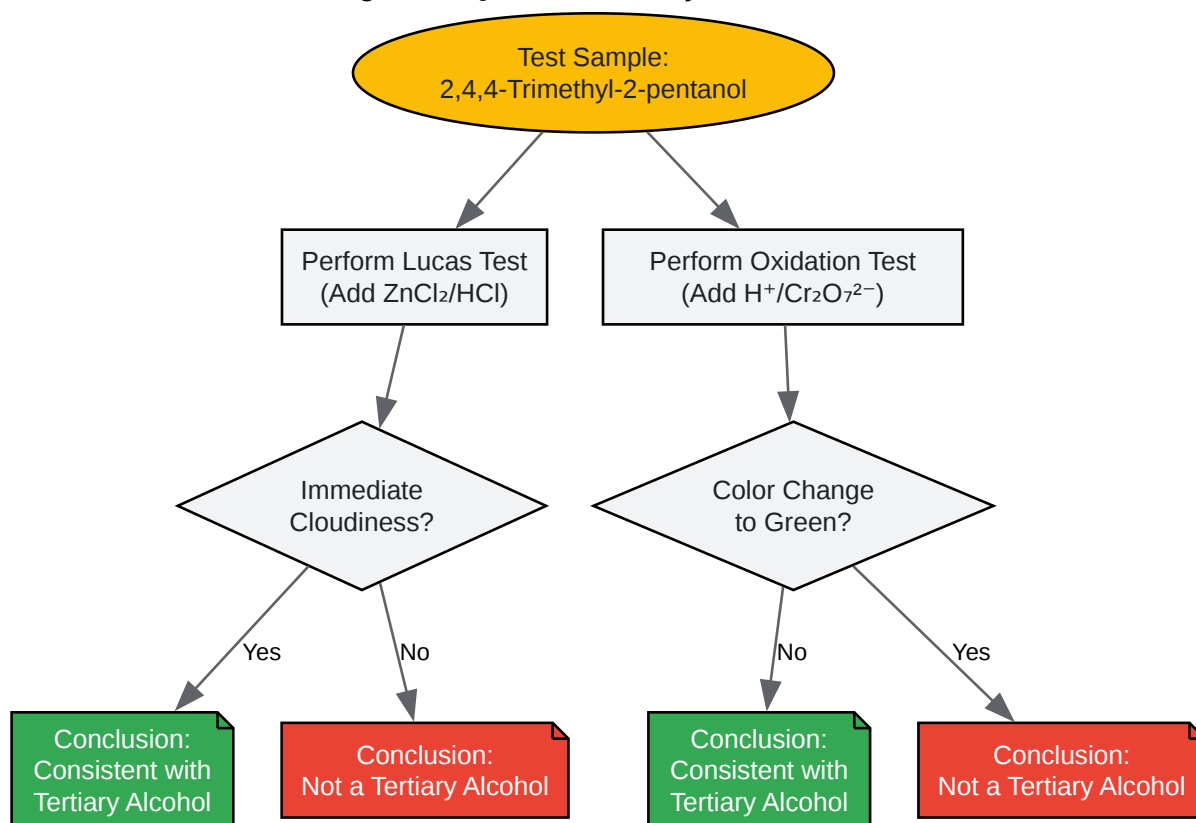
[Click to download full resolution via product page](#)

Caption: Figure 1. Grignard Synthesis Workflow

## Qualitative Analysis Logic

This diagram shows the logical flow for identifying the compound as a tertiary alcohol.

Figure 2. Qualitative Analysis Flowchart



[Click to download full resolution via product page](#)

Caption: Figure 2. Qualitative Analysis Flowchart

## Applications and Research Context

**2,4,4-Trimethyl-2-pentanol** is primarily used as a solvent and as a chemical intermediate.<sup>[6][8]</sup> In a research context, it has been identified as an intermediate formed during the microbial degradation of the xeno-estrogenic compound octylphenol by *Sphingomonas* sp.<sup>[10][11]</sup> It has also been utilized in studies comparing the binding affinities of low-molecular-weight proteins.<sup>[10][11]</sup> Its well-defined structure and properties make it a useful reference compound in analytical chemistry and toxicology studies.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,4,4-TRIMETHYL-2-PENTANOL(690-37-9) 1H NMR spectrum [chemicalbook.com]
- 2. 2,4,4-TRIMETHYL-2-PENTANOL(690-37-9) IR Spectrum [chemicalbook.com]
- 3. 2,4,4-Trimethyl-2-pentanol | C<sub>8</sub>H<sub>18</sub>O | CID 94740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,4-TRIMETHYL-3-PENTANOL(3054-92-0) 13C NMR [m.chemicalbook.com]
- 5. 2,4,4-TRIMETHYL-2-PENTANOL(690-37-9) 13C NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. 2,4,4-Trimethylpentan-1-ol | C<sub>8</sub>H<sub>18</sub>O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [2,4,4-Trimethyl-2-pentanol CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108734#2-4-4-trimethyl-2-pentanol-cas-number-lookup]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)